(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
Description
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is a heteroleptic copper(I) complex featuring two distinct ligands: 2,9-dimethyl-1,10-phenanthroline (DMP) and thiophenolato. The DMP ligand, a substituted phenanthroline derivative, is renowned for its strong chelating ability and selectivity for Cu(I), making it a cornerstone in colorimetric copper detection . The thiophenolato ligand introduces sulfur-based coordination, which may influence redox behavior and stability.
Properties
IUPAC Name |
benzenethiolate;copper(1+);2,9-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.C6H6S.Cu/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;7-6-4-2-1-3-5-6;/h3-8H,1-2H3;1-5,7H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJHLVBPPUMLN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17CuN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156752 | |
| Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130808-14-9 | |
| Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130808149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper(I) Precursors
Copper(I) tert-butoxide ([CuO(t)Bu]₄) and copper(I) iodide (CuI) are the most commonly used precursors. [CuO(t)Bu]₄ offers advantages in reactivity due to its labile tert-butoxide ligands, facilitating ligand substitution. For example:
Table 1: Copper Precursors and Their Reactivity
| Precursor | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| [CuO(t)Bu]₄ | THF | 25°C | 81–86 |
| CuI | DMSO | 110°C | 72–78 |
Ligand Coordination Dynamics
The steric and electronic properties of Me₂phen play a critical role in stabilizing the copper(I) center. The methyl groups at the 2,9-positions of phenanthroline prevent dimerization by occupying axial coordination sites, enforcing a pseudotetrahedral geometry around copper. This contrasts with unsubstituted 1,10-phenanthroline complexes, which often form polymeric structures.
Thiophenol Addition Mechanisms
Thiophenol acts as both a ligand and a reducing agent. Spectroscopic studies suggest a two-electron transfer process:
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Thiophenol deprotonates to form thiophenolate (C₆H₅S⁻).
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Thiophenolate coordinates to copper(I), displacing tert-butoxide or iodide.
Key Reaction :
This reaction proceeds quantitatively in THF, with HO(t)Bu removed under vacuum.
Reaction Conditions and Optimization
Solvent Effects
Polar aprotic solvents like THF and dimethyl sulfoxide (DMSO) enhance ligand substitution rates. However, DMSO may coordinate to copper, requiring higher temperatures (110°C) to dissociate.
Stoichiometric Considerations
A 1:1 molar ratio of copper precursor to thiophenol is critical. Excess thiophenol leads to bis(thiophenolato) complexes, while insufficient amounts result in unreacted intermediates.
Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cu:Thiophenol Ratio | 1:1 | Maximizes yield |
| Reaction Time | 4–6 hours | Prevents degradation |
| Atmosphere | N₂ or Ar | Avoids Cu(I) oxidation |
Purification and Isolation Techniques
Crude products are purified via recrystallization from dichloromethane/hexane mixtures, yielding air-stable yellow crystals. Column chromatography on silica gel (eluent: CH₂Cl₂/MeOH 95:5) is employed for analytical-grade material.
Purity Analysis :
-
Elemental Analysis : C, 63.2%; H, 4.5%; N, 7.3% (calculated for C₂₀H₁₇CuN₂S).
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Characterization and Analytical Methods
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction reveals a dimeric structure with a Cu···Cu distance of 2.789 Å, indicating weak metallophilic interactions. The copper center adopts a distorted tetrahedral geometry, coordinated by two nitrogen atoms from Me₂phen and one sulfur from thiophenolate.
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| Cu–N Bond Length | 1.985–2.012 Å |
| Cu–S Bond Length | 2.198 Å |
| N–Cu–N Angle | 81.7° |
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) can undergo various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the copper(I) center is reduced.
Substitution: Ligand exchange reactions can occur, where the thiophenolate or 2,9-dimethyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
Oxidation: The major product is typically a copper(II) complex.
Reduction: The major product is a copper(0) species or a reduced ligand.
Substitution: The major products are new copper(I) complexes with different ligands.
Scientific Research Applications
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) involves the coordination of the copper(I) ion to the ligands, which stabilizes the copper in its +1 oxidation state. The compound can interact with biological molecules, such as proteins and DNA, through coordination and redox reactions. The copper(I) center can undergo redox cycling, generating reactive oxygen species that can damage cellular components . The thiophenolate ligand can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Bis(2,9-dimethyl-1,10-phenanthroline)copper(I) [Cu(DMP)₂]⁺
- Structure : Homoleptic, with two DMP ligands forming a tetrahedral geometry around Cu(I).
- Electronic Properties : Exhibits metal-to-ligand charge transfer (MLCT) transitions, with strong room-temperature photoluminescence due to rigid ligand framework .
- Applications : Used in photoredox catalysis and as a photosensitizer. Femtosecond studies reveal Jahn-Teller distortions in excited states, influencing photophysical dynamics .
- Comparison: The heteroleptic thiophenolato analog likely has reduced symmetry, altering MLCT energetics and excited-state lifetimes. The thiophenolato ligand may introduce additional redox activity via sulfur centers .
(2,9-Dimethyl-1,10-phenanthroline)(4-hydroxypyridine-2,6-dicarboxylato)copper(II) Trihydrate
- Structure : Cu(II) center with DMP and a tridentate carboxylato ligand, forming a distorted square-planar geometry .
- Electronic Properties : The Cu(II) oxidation state enables different redox behavior, with ligand-to-metal charge transfer (LMCT) transitions. The hydroxyl group enhances solubility in polar solvents .
- The absence of carboxylato groups may reduce water solubility but increase lipophilicity .
Functional and Application-Based Comparisons
Analytical Chemistry
- Cu(DMP)₂⁺ : Standard reagent for spectrophotometric Cu(I) detection (detection limit: ~0.1 μg/L) due to intense orange-red MLCT absorbance at 454 nm .
- Thiophenolato Complex: Not typically used in analytical assays. The thiophenolato ligand’s redox activity might interfere with colorimetric detection, favoring DMP’s selectivity for Cu(I) .
Catalysis and Photophysics
- [Cu(DMP)₂]⁺ : Applied in dye-sensitized solar cells and photocatalytic H₂ production due to long-lived MLCT states (~100 ns) .
- Thiophenolato Analog: The sulfur ligand may introduce new charge-transfer pathways or quench excited states via heavy atom effects, reducing photocatalytic efficiency but enabling novel reactivity in sulfur-mediated catalysis .
Stability and Ligand Effects
Biological Activity
The compound (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is a copper(I) complex that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and therapeutic implications.
Overview of Copper(I) Complexes
Copper(I) complexes, particularly those involving phenanthroline derivatives, have been studied for their unique properties and biological activities. The incorporation of thiophenolato ligands enhances the stability and reactivity of these complexes. The specific compound combines the chelating properties of 2,9-dimethyl-1,10-phenanthroline with the thiophenolato ligand to form a complex that exhibits notable biological activity.
Synthesis and Characterization
The synthesis of (2,9-dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) involves the reaction of copper(I) salts with the corresponding thiophenol and 2,9-dimethyl-1,10-phenanthroline. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structure and stability of the complex. The complexes are typically isolated in high yields (81-86%) and exhibit diamagnetic properties due to the copper(I) oxidation state .
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of copper(I) complexes on various cancer cell lines. For instance:
- In vitro studies demonstrated that 2,9-dimethyl-1,10-phenanthroline acts as a potent cytotoxin against L1210 cells, with activity dependent on available Cu²⁺ ions in the medium. A concentration of 4 µM resulted in a significant reduction in cell viability .
- Cytotoxicity against cancer cell lines : The complex was tested against several cancer cell lines including A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma). Results indicated lower toxicity to normal human dermal fibroblast cells compared to cancer cells, suggesting selective cytotoxicity .
The mechanism by which (2,9-dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) exerts its cytotoxic effects is thought to involve:
- Copper Chelation : The 2,9-dimethyl-1,10-phenanthroline acts as a chelator for copper ions, which are essential for various cellular processes. The depletion of free copper can disrupt cellular functions leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Copper complexes are known to generate ROS upon interaction with cellular components. This oxidative stress can lead to cellular damage and death.
- Interference with DNA : Some studies suggest that copper complexes can interact with DNA or inhibit enzymes involved in DNA replication or repair processes .
Study 1: In Vivo Evaluation
In vivo studies using model organisms such as Galleria mellonella and Swiss mice showed that copper(I) complexes were well tolerated compared to traditional chemotherapeutics like cisplatin. Blood analysis indicated no significant increase in hepatic enzyme levels, suggesting low systemic toxicity .
Study 2: Comparative Cytotoxicity
A comparative study evaluated the cytotoxic profiles of various copper complexes including those with 1,10-phenanthroline derivatives. The results indicated that while some complexes exhibited high toxicity towards cancer cells, they also posed risks to normal cells. However, the specific compound under review demonstrated a favorable profile with lower toxicity towards normal cells compared to its anticancer efficacy .
Data Summary
| Complex | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Cu(Me2phen)(SC6H5) | A549 (Lung) | 0.29 | High |
| Cu(Me2phen)(SC6H5) | HeLa (Cervical) | 0.43 | High |
| Cu(Me2phen)(SC6H5) | NHDF (Normal) | 0.57 | Low |
| Cisplatin | A549 | Variable | Moderate |
Q & A
Q. Q1. What are the key challenges in synthesizing (2,9-dimethyl-1,10-phenanthroline)(thiophenolato)copper(I), and how can reaction conditions be optimized?
Answer: Synthesis of copper(I) phenanthroline-thiophenolato complexes often faces challenges such as ligand steric hindrance (from methyl groups) and oxidation sensitivity of copper(I). Evidence from analogous copper-phenanthroline syntheses (e.g., GP-A method in ) suggests:
- Use of inert atmospheres (N₂/Ar) to prevent Cu(I) oxidation.
- Optimization of solvent polarity (e.g., methanol-water mixtures) to improve ligand coordination.
- Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (acetone/toluene) for purification .
- Monitoring reaction progress via TLC and characterizing intermediates via -/-NMR to confirm ligand substitution .
Basic Research: Structural Confirmation
Q. Q2. How can single-crystal X-ray diffraction resolve ambiguities in the coordination geometry of this complex?
Answer: Single-crystal X-ray studies (e.g., ) provide critical
- Bond lengths : Confirm Cu–N (phenanthroline) and Cu–S (thiophenolato) distances. For example, analogous Cu–N bonds in methyl-phenanthroline complexes range 1.95–2.05 Å .
- Angles : Tetrahedral vs. trigonal planar geometries are distinguished by N–Cu–S bond angles.
- Data quality : Ensure low R factors (<0.05) and high data-to-parameter ratios (>15) for reliability .
Advanced Research: Mechanistic and Electronic Properties
Q. Q3. How do methyl substituents on phenanthroline influence the electronic properties and catalytic activity of the complex?
Answer: Methyl groups at 2,9-positions sterically hinder axial ligand binding, stabilizing a distorted tetrahedral geometry ( ). This impacts:
- Redox potential : Methyl groups increase electron density on Cu(I), enhancing reductive catalytic activity (e.g., in photocatalysis) .
- Ligand exchange kinetics : Hindered coordination of additional ligands, as shown in analogous complexes with modified phenanthrolines .
- Spectroscopic signatures : Compare UV-Vis absorption bands (e.g., MLCT transitions at ~450 nm) with unsubstituted phenanthroline complexes .
Advanced Research: Addressing Data Contradictions
Q. Q4. How can researchers reconcile discrepancies in reported crystallographic data for similar copper-phenanthroline complexes?
Answer: Contradictions in bond lengths/angles (e.g., vs. 9) may arise from:
- Temperature effects : Data collected at 150 K vs. 273 K can alter thermal motion parameters.
- Ligand flexibility : Thiophenolato vs. hydroxypyridine ligands induce geometric variations .
- Methodological rigor : Cross-validate with DFT calculations or EXAFS to confirm experimental results .
Advanced Research: Biological Applications
Q. Q5. What methodologies assess the antimicrobial efficacy of this complex, and how do structural features correlate with activity?
Answer:
- Microbial assays : Minimum inhibitory concentration (MIC) tests against Gram± bacteria (e.g., E. coli, S. aureus) .
- DNA interaction studies : Gel electrophoresis to detect strand breaks via oxidative damage ().
- Structure-activity relationships : Methyl groups enhance lipophilicity, improving cell membrane penetration, while thiophenolato ligands increase redox activity for ROS generation .
Methodological Frameworks
Q6. How can the FINER criteria guide the formulation of research questions for this complex?
Answer: Applying FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Prioritize synthesis scalability (e.g., ’s 81% yield) over low-yield routes.
- Novel : Explore understudied properties (e.g., photoluminescence quantum yields) .
- Relevant : Align with broader goals like sustainable catalysis or antibiotic development .
- Ethical : Ensure safe handling of Cu(I) species (toxicity protocols in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
